Cas no 2703773-62-8 (3-(3-Bromophenyl)-3-ethoxycyclobutane-1-carboxylic acid)

3-(3-Bromophenyl)-3-ethoxycyclobutane-1-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- EN300-37084714
- 3-(3-bromophenyl)-3-ethoxycyclobutane-1-carboxylic acid
- 2703773-62-8
- 3-(3-Bromophenyl)-3-ethoxycyclobutane-1-carboxylic acid
-
- インチ: 1S/C13H15BrO3/c1-2-17-13(7-9(8-13)12(15)16)10-4-3-5-11(14)6-10/h3-6,9H,2,7-8H2,1H3,(H,15,16)
- InChIKey: JXIJMQMWEXBGKT-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC=CC(=C1)C1(CC(C(=O)O)C1)OCC
計算された属性
- せいみつぶんしりょう: 298.02046g/mol
- どういたいしつりょう: 298.02046g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 17
- 回転可能化学結合数: 4
- 複雑さ: 286
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.5
- トポロジー分子極性表面積: 46.5Ų
3-(3-Bromophenyl)-3-ethoxycyclobutane-1-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-37084714-0.25g |
3-(3-bromophenyl)-3-ethoxycyclobutane-1-carboxylic acid |
2703773-62-8 | 95.0% | 0.25g |
$1131.0 | 2025-03-18 | |
Enamine | EN300-37084714-1.0g |
3-(3-bromophenyl)-3-ethoxycyclobutane-1-carboxylic acid |
2703773-62-8 | 95.0% | 1.0g |
$1229.0 | 2025-03-18 | |
Enamine | EN300-37084714-0.5g |
3-(3-bromophenyl)-3-ethoxycyclobutane-1-carboxylic acid |
2703773-62-8 | 95.0% | 0.5g |
$1180.0 | 2025-03-18 | |
Enamine | EN300-37084714-0.05g |
3-(3-bromophenyl)-3-ethoxycyclobutane-1-carboxylic acid |
2703773-62-8 | 95.0% | 0.05g |
$1032.0 | 2025-03-18 | |
Enamine | EN300-37084714-10.0g |
3-(3-bromophenyl)-3-ethoxycyclobutane-1-carboxylic acid |
2703773-62-8 | 95.0% | 10.0g |
$5283.0 | 2025-03-18 | |
Enamine | EN300-37084714-0.1g |
3-(3-bromophenyl)-3-ethoxycyclobutane-1-carboxylic acid |
2703773-62-8 | 95.0% | 0.1g |
$1081.0 | 2025-03-18 | |
Enamine | EN300-37084714-5.0g |
3-(3-bromophenyl)-3-ethoxycyclobutane-1-carboxylic acid |
2703773-62-8 | 95.0% | 5.0g |
$3562.0 | 2025-03-18 | |
Enamine | EN300-37084714-2.5g |
3-(3-bromophenyl)-3-ethoxycyclobutane-1-carboxylic acid |
2703773-62-8 | 95.0% | 2.5g |
$2408.0 | 2025-03-18 |
3-(3-Bromophenyl)-3-ethoxycyclobutane-1-carboxylic acid 関連文献
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Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
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Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
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Juan-Ramón Jiménez,Akira Sugahara,Masashi Okubo,Atsuo Yamada,Lise-Marie Chamoreau,Laurent Lisnard,Rodrigue Lescouëzec Chem. Commun., 2018,54, 5189-5192
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
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Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
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Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742
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Matthew J. Byrnes,Malcolm H. Chisholm,David F. Dye,Christopher M. Hadad,Brian D. Pate,Paul J. Wilson,Jeffrey M. Zaleski Dalton Trans., 2004, 523-529
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Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
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Thorsten Glaser,Ioannis Liratzis,Roland Fröhlich Dalton Trans., 2005, 2892-2898
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Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255
3-(3-Bromophenyl)-3-ethoxycyclobutane-1-carboxylic acidに関する追加情報
3-(3-Bromophenyl)-3-ethoxycyclobutane-1-carboxylic acid (CAS No 2703773-62-8)
The compound 3-(3-Bromophenyl)-3-ethoxycyclobutane-1-carboxylic acid (CAS No 2703773-62-8) is a highly specialized organic molecule with significant potential in various scientific and industrial applications. This compound belongs to the class of cyclobutane carboxylic acids, which are known for their unique chemical properties and structural versatility. The molecule features a cyclobutane ring substituted with a bromophenyl group and an ethoxy group, along with a carboxylic acid functional group, making it a valuable compound in both academic research and industrial settings.
Recent studies have highlighted the importance of cyclobutane carboxylic acids in drug discovery and development. The cyclobutane ring, being a strained structure, offers opportunities for exploring novel pharmacophores and bioisosteres. The presence of the bromophenyl group introduces electronic and steric effects that can influence the compound's interactions with biological targets, making it a promising candidate for medicinal chemistry research. Additionally, the ethoxy group enhances solubility and bioavailability, which are critical factors in drug design.
The synthesis of 3-(3-Bromophenyl)-3-ethoxycyclobutane-1-carboxylic acid involves multi-step organic reactions, including coupling reactions, oxidation processes, and ring-closing techniques. Researchers have employed various strategies to optimize the synthesis pathway, ensuring high yields and purity. These advancements have made the compound more accessible for further studies and applications.
In terms of applications, this compound has shown potential in antibacterial, antifungal, and anticancer activities. For instance, recent findings suggest that derivatives of this compound exhibit selective inhibition against certain cancer cell lines, indicating its role in targeted therapy development. Furthermore, its structural uniqueness makes it a valuable tool in studying enzyme mechanisms and molecular recognition processes.
The physical and chemical properties of CAS No 2703773-62-8 are well-documented. The compound is stable under normal conditions but requires specific storage requirements to maintain its integrity. Its solubility in various solvents has been extensively studied, providing insights into its behavior in different chemical environments.
From an environmental perspective, the degradation pathways of this compound have been investigated to assess its impact on ecosystems. Studies indicate that it undergoes biodegradation under aerobic conditions, reducing its persistence in the environment.
In conclusion, 3-(3-Bromophenyl)-3-ethoxycyclobutane-1-carboxylic acid (CAS No 2703773-62-8) is a versatile compound with wide-ranging applications in chemistry and biology. Its unique structure and functional groups make it an invaluable asset for researchers exploring new therapeutic agents and advanced materials.
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